molecular formula C16H13Cl2N3O B2370456 N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide CAS No. 338410-87-0

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide

Cat. No.: B2370456
CAS No.: 338410-87-0
M. Wt: 334.2
InChI Key: GLOWGQDIXUPDIH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide typically involves multiple steps. One common method starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is further reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .

Chemical Reactions Analysis

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide can be compared with other benzimidazole derivatives, such as:

These compounds share the benzimidazole core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.

Biological Activity

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide (CAS No. 338410-87-0) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H13Cl2N3O
  • Molecular Weight : 334.20 g/mol
  • Chemical Structure : The compound features a benzodiazole ring attached to an ethyl group and a dichlorobenzamide moiety, which may contribute to its biological activity.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of tumor cells through multiple mechanisms:

  • Proliferation Inhibition : The WST-1 assay demonstrated that this compound significantly reduces the viability of human lung adenocarcinoma A549 cells and human malignant melanoma WM115 cells after 48 hours of exposure.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells, as evidenced by increased caspase 3/7 activity. This suggests that this compound triggers programmed cell death pathways in tumor cells.
  • DNA Damage : The use of the EpiQuick in situ DNA damage assay indicated that this compound causes substantial DNA damage in treated cells, further contributing to its cytotoxic effects.

The mechanisms underlying the biological activity of this compound may involve:

  • Hypoxia Selectivity : Similar to other benzimidazole derivatives, this compound may preferentially target hypoxic tumor environments, enhancing its effectiveness against solid tumors where oxygen levels are low.
  • Inhibition of HIF1 : The compound's ability to inhibit hypoxia-inducible factor 1 (HIF1) may play a crucial role in its anticancer activity by disrupting the adaptive responses of tumors to hypoxia.

Data Table

Biological ActivityCell Line TestedAssay TypeResult
CytotoxicityA549WST-1 AssaySignificant reduction in cell viability
ApoptosisWM115Caspase 3/7 AssayIncreased apoptotic cell death
DNA DamageA549 & WM115EpiQuick AssayInduced substantial DNA damage

Study 1: Evaluation of Anticancer Properties

A study published in PubMed Central evaluated various benzimidazole derivatives for their anticancer properties. This compound was among the compounds tested. Results indicated that it effectively inhibited tumor cell proliferation and induced apoptosis through caspase-dependent pathways .

Study 2: Hypoxia Selectivity in Tumor Cells

Another investigation focused on the hypoxia-selective properties of benzimidazole derivatives. The study found that this compound exhibited enhanced cytotoxicity in hypoxic conditions compared to normoxic environments. This suggests a potential application as a targeted therapy for solid tumors .

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O/c1-9(15-20-13-4-2-3-5-14(13)21-15)19-16(22)11-7-6-10(17)8-12(11)18/h2-9H,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOWGQDIXUPDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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